氯二氟乙酰氯

描述

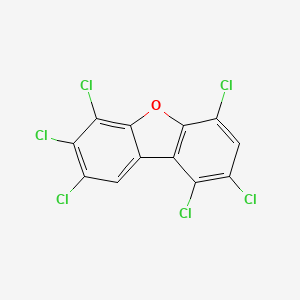

Chlorodifluoroacetyl chloride is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to acetyl chloride, which has been studied for its microwave spectrum, revealing details about the internal rotation of the methyl group and the chlorine nuclear quadrupole coupling constants . Chlorodifluoroacetyl chloride itself has been characterized in several forms, including as an azide , isothiocyanate , disulfide , thioacetic acid , and isocyanate . These studies have provided insights into its molecular structure, conformation, and decomposition pathways.

Synthesis Analysis

The synthesis of chlorodifluoroacetyl chloride derivatives has been explored in various contexts. For instance, chlorodifluoroacetyl azide was prepared and characterized, with its vibrational spectra analyzed for a single conformer . Chlorodifluoroacetyl isothiocyanate was synthesized by reacting chlorodifluoroacetyl chloride with AgNCS . Similarly, chlorodifluoroacetyl isocyanate was prepared through the reaction of chlorodifluoroacetyl chloride with AgNCO . These studies demonstrate the reactivity of chlorodifluoroacetyl chloride and its utility as a precursor for various derivatives.

Molecular Structure Analysis

The molecular structure and conformation of chlorodifluoroacetyl chloride and its derivatives have been extensively studied. Gas-phase electron diffraction studies have provided detailed information on the conformation of chloroacetyl chloride and dichloroacetyl chloride . For chlorodifluoroacetyl chloride, the predominant conformer has the two chlorine atoms in a gauche orientation to each other . The structural parameters obtained from these studies are crucial for understanding the physical behavior and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactions involving chlorodifluoroacetyl chloride derivatives have been investigated, particularly their decomposition pathways. The photo and thermal decomposition of chlorodifluoroacetyl azide were studied, leading to the production of a new isocyanate species . The photolysis of chlorodifluoroacetyl isothiocyanate and isocyanate also yielded interesting decomposition products, providing insights into the stability and reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorodifluoroacetyl chloride derivatives have been characterized through various spectroscopic methods and structural analyses. For example, the vapor pressure equations for chlorodifluoroacetyl isothiocyanate and isocyanate have been established, and their conformational properties have been analyzed using vibrational spectroscopy and quantum chemical calculations . The Reformatskii-type reactions of chlorodifluoroacetic acid derivatives have also been explored, highlighting the potential of chlorodifluoroacetic acid as a starting material for synthesizing fluorine-containing molecules .

科学研究应用

水培农业

研究表明,CDFA可以通过调节营养液的电导率和pH值来控制水培生菜的顶烧。 这种应用展示了CDFA在提高农业生产力和质量方面的潜力 .

市场分析与预测

CDFA的市场趋势和预测表明其需求和应用正在增长。 了解这些趋势对于行业规划和制定生产和营销策略至关重要 .

安全和危害

未来方向

作用机制

Target of Action

Chlorodifluoroacetyl Chloride (CAS# 354-24-5) is a chemical compound that belongs to the class of acyl chlorides . Its primary targets are various organic compounds in chemical synthesis processes . It acts as an acylating agent, introducing the acetyl group into these organic compounds .

Mode of Action

The mechanism of action in chemical synthesis is based on the reaction between Chlorodifluoroacetyl Chloride and the target compound, resulting in the formation of a new chemical compound . This compound is also utilized in the production of certain pesticides .

Biochemical Pathways

Chlorodifluoroacetyl Chloride is involved in the chlorodifluoromethylation reaction mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride . Allylic and amino-chlorodifluoromethylations of alkenes proceed well with the combination of this reagent, a Cu (II) catalyst, and a pyridine additive .

Pharmacokinetics

It’s known that this compound is sparingly soluble in water , which may affect its bioavailability.

Result of Action

The result of Chlorodifluoroacetyl Chloride’s action is the formation of new chemical compounds through acylation . In the context of pesticide production, it acts as a precursor for the synthesis of specific pesticide molecules .

Action Environment

Chlorodifluoroacetyl Chloride appears as a colorless liquid with a pungent odor . It may release toxic fumes when exposed to high temperatures . Therefore, it’s important to handle this chemical with caution to prevent any harm to human health and the environment . It should be stored in a cool and dry place .

属性

IUPAC Name |

2-chloro-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPWOLJQERBBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059864 | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354-24-5 | |

| Record name | 2-Chloro-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。